molecular formula C20H16N6 B249869 Ethanedial bis(8-quinolinylhydrazone)

Ethanedial bis(8-quinolinylhydrazone)

Cat. No. B249869
M. Wt: 340.4 g/mol
InChI Key: ZCXCUMOCPHMQDX-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedial bis(8-quinolinylhydrazone), also known as EBCQH, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBCQH is a chelator, which means that it has the ability to bind to metal ions, such as copper and iron, and remove them from biological systems. This property has led to its investigation as a potential therapeutic agent for diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

The mechanism of action of Ethanedial bis(8-quinolinylhydrazone) is based on its ability to chelate metal ions. Metal ions are essential for many biological processes, including cell growth and proliferation. By removing these ions from the system, Ethanedial bis(8-quinolinylhydrazone) can disrupt these processes and inhibit the growth of cancer cells. Additionally, Ethanedial bis(8-quinolinylhydrazone) has been shown to have antioxidant properties, which could further contribute to its therapeutic effects.
Biochemical and physiological effects:
Ethanedial bis(8-quinolinylhydrazone) has been shown to have a range of biochemical and physiological effects. In addition to its chelating and antioxidant properties, Ethanedial bis(8-quinolinylhydrazone) has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage. Additionally, Ethanedial bis(8-quinolinylhydrazone) has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethanedial bis(8-quinolinylhydrazone) for lab experiments is its specificity for metal ions. This allows researchers to selectively remove metal ions from biological systems and study the effects of their removal. Additionally, Ethanedial bis(8-quinolinylhydrazone) is relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments. However, one limitation of Ethanedial bis(8-quinolinylhydrazone) is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are many potential future directions for research on Ethanedial bis(8-quinolinylhydrazone). One area of interest is in the development of Ethanedial bis(8-quinolinylhydrazone)-based therapies for cancer and other diseases. Additionally, researchers are investigating the use of Ethanedial bis(8-quinolinylhydrazone) as a tool for studying the role of metal ions in biological processes. Finally, there is interest in developing new chelators that are more effective and less toxic than Ethanedial bis(8-quinolinylhydrazone).

Synthesis Methods

Ethanedial bis(8-quinolinylhydrazone) can be synthesized through a multi-step process that involves the reaction of 8-quinolinecarboxaldehyde with hydrazine hydrate to form 8-quinolinylhydrazine. This intermediate is then reacted with ethanedial to form Ethanedial bis(8-quinolinylhydrazone). The synthesis of Ethanedial bis(8-quinolinylhydrazone) has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

Ethanedial bis(8-quinolinylhydrazone) has been investigated for its potential applications in a variety of scientific fields. One of the most promising areas of research is in the treatment of cancer. Ethanedial bis(8-quinolinylhydrazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo by chelating metal ions that are necessary for tumor growth. Additionally, Ethanedial bis(8-quinolinylhydrazone) has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

Ethanedial bis(8-quinolinylhydrazone)

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-[(2E)-2-(quinolin-8-ylhydrazinylidene)ethylidene]amino]quinolin-8-amine

InChI

InChI=1S/C20H16N6/c1-5-15-7-3-11-21-19(15)17(9-1)25-23-13-14-24-26-18-10-2-6-16-8-4-12-22-20(16)18/h1-14,25-26H/b23-13+,24-14+

InChI Key

ZCXCUMOCPHMQDX-RNIAWFEPSA-N

Isomeric SMILES

C1=CC2=C(N=CC=C2)C(=C1)N/N=C/C=N/NC3=CC=CC4=C3N=CC=C4

SMILES

C1=CC2=C(C(=C1)NN=CC=NNC3=CC=CC4=C3N=CC=C4)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC=NNC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.